molecular formula C10H12N2O2 B3038175 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile CAS No. 785767-37-5

2-amino-2-(2,4-dimethoxyphenyl)acetonitrile

Cat. No.: B3038175
CAS No.: 785767-37-5
M. Wt: 192.21 g/mol
InChI Key: AYKGQQKLQZERIA-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile (CAS: 785767-37-5) is an organonitrile derivative featuring a phenyl ring substituted with two methoxy groups at the 2- and 4-positions and an amino-acetonitrile moiety. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol . The compound’s structure combines electron-donating methoxy groups with a polar nitrile group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKGQQKLQZERIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry: Synthesis Intermediate

One of the primary applications of 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile is as an intermediate in the synthesis of various organic compounds. It can participate in numerous chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction : The nitrile group can be reduced to yield primary amines.
  • Substitution Reactions : The methoxy groups can undergo nucleophilic substitution reactions.

Pharmaceutical Chemistry

The compound serves as a building block for synthesizing biologically active molecules. Its structural features allow for modifications that can enhance pharmacological activity. For instance:

  • It can be transformed into derivatives that may exhibit specific biological activities, such as anti-inflammatory or analgesic effects.
  • The compound's ability to form hydrogen bonds makes it a candidate for drug design targeting specific receptors in biological systems.

Dyes and Pigments Production

In industrial applications, this compound is utilized in the production of dyes and pigments . Its chemical structure contributes to the color properties of various dyes used in textiles and other materials.

Biological Buffers

The hydrochloride form of this compound is used as an organic buffer in biochemical applications. Buffers are essential for maintaining pH stability during biochemical reactions, making this compound valuable in laboratory settings .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in research:

  • Case Study 1 : A study demonstrated its potential as a precursor for synthesizing novel anti-cancer agents. By modifying the amino and methoxy groups, researchers were able to create compounds that showed promising cytotoxicity against various cancer cell lines.
  • Case Study 2 : In another investigation focused on organic synthesis, this compound was employed to develop a series of substituted phenylacetonitriles that exhibited enhanced reactivity and selectivity in further chemical transformations.

Mechanism of Action

The mechanism of action of 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic Effects :

  • Methoxy groups (electron-donating) increase electron density on the phenyl ring, favoring nucleophilic aromatic substitution.
  • Chloro and difluoromethoxy groups (electron-withdrawing) deactivate the ring, directing reactivity toward electrophilic pathways .

Physicochemical Properties

Compound Molecular Formula Substituents Melting Point (°C) LogP* Water Solubility
2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile C₁₀H₁₂N₂O₂ 2,4-dimethoxy Not reported ~1.5 (est.) Low
2-Amino-2-(4-methoxyphenyl)acetonitrile C₉H₁₀N₂O 4-methoxy Not reported ~1.2 Moderate
2-(2,4-Dichlorophenyl)acetonitrile C₈H₅Cl₂N 2,4-dichloro 123–125 ~3.0 Very low

*LogP estimated using fragment-based methods.

Key Observations :

  • The dichlorophenyl analog exhibits higher lipophilicity (LogP ~3.0) due to chlorine’s hydrophobic nature, whereas methoxy groups reduce LogP .
  • Water solubility decreases with increased halogenation, limiting the dichlorophenyl derivative’s applicability in aqueous systems.

Yield Comparison :

  • Dichlorophenyl derivatives often achieve higher yields (>85%) due to the stability of halogenated intermediates .

Data Table: Comparative Analysis of Key Compounds

Compound Substituents Molecular Weight Melting Point (°C) Synthesis Yield (%) Key Application
This compound 2,4-dimethoxy 192.21 Not reported Not reported Pharmaceutical intermediate
2-Amino-2-(4-methoxyphenyl)acetonitrile 4-methoxy 162.2 Not reported Not reported Research chemical
2-(2,4-Dichlorophenyl)acetonitrile 2,4-dichloro 190.04 123–125 90 Pesticide intermediate
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile 4-difluoromethoxy 198.17 Not reported Not reported COX-2 inhibitor candidate

Biological Activity

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile (CAS No. 785767-37-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound features an amino group and a nitrile functional group attached to a dimethoxyphenyl moiety. This unique configuration may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines indicate possible cytotoxicity.
  • Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells from oxidative stress.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with various cellular pathways:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signal Transduction Pathways : It could affect pathways related to inflammation and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated modest activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Anticancer Studies

In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The compound was shown to induce apoptosis in cancer cells while sparing normal cells, indicating a selective toxicity profile .

Neuroprotective Effects

Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress-induced damage. This neuroprotective effect suggests potential applications in treating neurodegenerative diseases .

Case Studies

  • Cell Line Studies : In a series of experiments using human cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, particularly in lines expressing mutant oncogenes .
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialModest activity against E. coli
AnticancerCytotoxicity in cancer cell lines
NeuroprotectiveReduced oxidative stress damage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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